Cholesteryl myristate

Übersicht

Beschreibung

Cholesteryl myristate is a cholesterol ester formed by the esterification of cholesterol with myristic acid. It is a natural steroid found in various biological systems and is known for its role in lipid metabolism and storage. The compound is often studied for its properties and applications in both biological and industrial contexts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl myristate can be synthesized through the acylation of cholesterol using fatty acid anhydrides or fatty acids in the presence of catalysts such as 4-pyrrolidinopyridine. The reaction typically occurs in solvents like methylene chloride or benzene at ambient temperatures . The process involves the condensation of the hydroxy group of cholesterol with the carboxy group of myristic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: Cholesterylmyristat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cholesterylmyristat kann zu Cholesterylmyristat-Hydroperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Cholesterylmyristat wieder zu Cholesterin und Myristinsäure umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Saure oder basische Hydrolyse kann mit Salzsäure oder Natriumhydroxid durchgeführt werden.

Hauptprodukte:

Oxidation: Cholesterylmyristat-Hydroperoxid.

Reduktion: Cholesterin und Myristinsäure.

Substitution: Cholesterin und Myristinsäure.

Wissenschaftliche Forschungsanwendungen

Cholesterylmyristat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Veresterung und Lipidchemie verwendet.

Biologie: Untersucht für seine Rolle im Lipidstoffwechsel und der Lipidspeicherung in biologischen Systemen.

Medizin: Untersucht für seine potenziellen Auswirkungen auf den Cholesterinspiegel und die Herz-Kreislauf-Gesundheit.

Industrie: Wird aufgrund seiner weichmachenden Eigenschaften in der Formulierung von Kosmetika und Arzneimitteln verwendet

5. Wirkmechanismus

Cholesterylmyristat übt seine Wirkungen aus, indem es mit verschiedenen molekularen Zielen und Signalwegen interagiert:

Lipidstoffwechsel: Es ist an der Speicherung und dem Transport von Cholesterin in Form von Estern beteiligt.

Anti-apoptotische Wirkungen: Es erhöht die Expression von Anti-Apoptose-Genen wie Bcl-xL und hemmt die Apoptose in mesenchymalen Stammzellen und PC12-Zellen.

Wirkmechanismus

Cholesteryl myristate exerts its effects by interacting with various molecular targets and pathways:

Lipid Metabolism: It is involved in the storage and transport of cholesterol in the form of esters.

Anti-apoptotic Effects: It increases the expression of anti-apoptotic genes such as Bcl-xL and inhibits apoptosis in mesenchymal stem cells and PC12 cells.

Vergleich Mit ähnlichen Verbindungen

Cholesterylmyristat kann mit anderen Cholesterylestern verglichen werden, wie z. B.:

Cholesterylpalmitat: Ähnlich in der Struktur, aber mit einer längeren Fettsäurekette (Palmitinsäure).

Cholesteryl-Stearat: Ein weiterer Cholesterylester mit einer noch längeren Fettsäurekette (Stearinsäure).

Cholesteryllaurat: Ein Ester mit kürzerer Kette, der polymorphe Strukturen und feste Lösungen mit Cholesterylmyristat bilden kann.

Cholesterylmyristat ist einzigartig aufgrund seiner spezifischen Fettsäurekettenlänge, die seine physikalischen Eigenschaften und Wechselwirkungen mit anderen Molekülen beeinflusst.

Biologische Aktivität

Cholesteryl myristate (CM) is an ester of cholesterol and myristic acid, recognized for its unique biological activities. This article delves into its various biological effects, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.

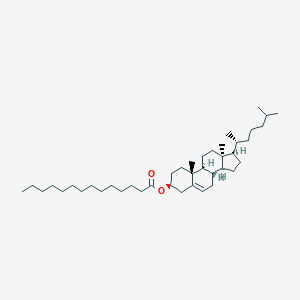

This compound is a cholesteryl ester characterized by the following structural formula:

This compound exhibits properties such as lipid solubility and the ability to form liquid crystalline phases, which are crucial for its biological functions.

1. Cytotoxicity and Apoptosis Inhibition

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, CM has been shown to inhibit apoptosis in PC12 cells under serum-free conditions, suggesting a protective role against cellular stress. In particular, it has been reported that CM enhances cell viability in mesenchymal stem cells (MSCs) by suppressing apoptosis induced by serum deprivation .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study involving extracts from red marine macroalgae, CM was isolated and tested for its ability to scavenge free radicals. The results indicated that CM contributes to antioxidant defense mechanisms, which could be beneficial in preventing oxidative stress-related diseases .

3. Antibacterial Properties

CM has demonstrated antibacterial activity against various pathogens. In vitro assays indicated that CM can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

4. Neuroprotective Effects

Research indicates that this compound may play a neuroprotective role by modulating neuronal signaling pathways. Its ability to inhibit apoptosis in neuronal cells suggests potential applications in neurodegenerative diseases .

This compound's biological activities can be attributed to several mechanisms:

- Modulation of Signaling Pathways : CM interacts with various cellular signaling pathways, including those involved in apoptosis (e.g., JAK/STAT and MAPK pathways) and inflammation (NF-κB pathway) .

- Membrane Interaction : As a lipid molecule, CM can integrate into cellular membranes, influencing membrane fluidity and permeability, which can affect receptor signaling and transport processes .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HL-60 and MCF-7 cell lines using the MTT assay. Results showed that CM significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25 |

| MCF-7 | 30 |

Case Study 2: Neuroprotection in PC12 Cells

In another study focusing on neuroprotection, this compound was found to prevent apoptosis in PC12 cells under serum-free conditions. This suggests its potential therapeutic application in neurodegenerative disorders.

| Treatment Condition | Apoptosis Rate (%) |

|---|---|

| Control | 40 |

| CM Treatment | 15 |

Eigenschaften

CAS-Nummer |

1989-52-2 |

|---|---|

Molekularformel |

C41H72O2 |

Molekulargewicht |

597.0 g/mol |

IUPAC-Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34?,35?,36-,37?,38?,40+,41-/m1/s1 |

InChI-Schlüssel |

SJDMTGSQPOFVLR-ZVMQTDSHSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

1989-52-2 |

Physikalische Beschreibung |

Clear, nearly colorless crystals; [Acros Organics MSDS] |

Synonyme |

cholesteryl myristate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholesteryl myristate?

A1: this compound has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within this compound. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in this compound have provided insights into the compound's phase transitions. [, ]

Q3: What is unique about the phase behavior of this compound?

A3: this compound exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]

Q4: How do pressure and temperature influence the phase transitions of this compound?

A4: Pressure significantly impacts the phase behavior of this compound. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]

Q5: What is the significance of the tricritical point observed in this compound?

A5: The cholesteric to smectic A transition in this compound exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]

Q6: How does this compound interact with phospholipids like dimyristoyl lecithin?

A6: Studies on the ternary phase diagram of this compound, dimyristoyl lecithin, and water revealed that this compound can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]

Q7: Can this compound form solid solutions with other cholesteryl esters?

A7: Yes, this compound can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []

Q8: How do alkanols affect the phase behavior and viscosity of this compound?

A8: The addition of alkanols to this compound influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and this compound. []

Q9: What is the biological relevance of studying this compound?

A9: this compound is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]

Q10: How is the conformation of this compound in different phases relevant to its biological function?

A10: Neutron scattering studies have shown that this compound adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of this compound molecules in biological systems. []

Q11: How does this compound behave as a component in lubricant mixtures?

A11: Research suggests that this compound, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []

Q12: What are the implications of the observed eutectic phase formation in this compound mixtures?

A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.